REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([CH2:22][NH2:23])[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10].C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C>[C:9]([O:13][C:14]([N:16]1[CH2:21][CH2:20][CH:19]([CH2:22][NH:23][C:2]2[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=2)[CH2:18][CH2:17]1)=[O:15])([CH3:12])([CH3:11])[CH3:10] |f:2.3.4|
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Name
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|
Quantity
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1 g
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Type
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reactant
|
Smiles
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ClC1=NC=CN=C1Cl
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Name
|
|
Quantity
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1.6 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)CN
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Name
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cesium carbonate
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Quantity
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2.4 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was concentrated in vacuo
|
Type
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ADDITION
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Details
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diluted with ethyl acetate (50 mL)
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Type
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WASH
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Details
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washed with water (50 mL)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
|
DRY_WITH_MATERIAL
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Details
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was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
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filtered
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Type
|
CUSTOM
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Details
|
chromatographed on silica using a gradient of 10 to 30% ethyl acetate/hexane
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Name
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|
Type
|
product
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)CNC1=NC=CN=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |